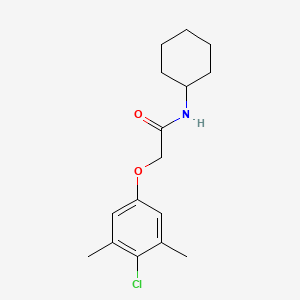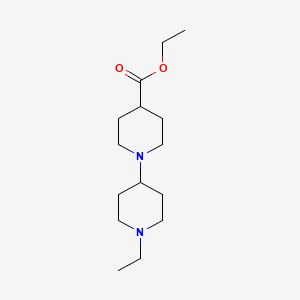
ethyl 1'-ethyl-1,4'-bipiperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1'-ethyl-1,4'-bipiperidine-4-carboxylate, commonly known as EEB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EEB is a piperidine derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of EEB involves its interaction with various biological targets, including ion channels and receptors. EEB has been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. EEB has also been shown to interact with the voltage-gated potassium channel, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
EEB has been shown to have various biochemical and physiological effects, including its ability to modulate the activity of ion channels and receptors. EEB has been shown to enhance the activity of the NMDA receptor, which can lead to the enhancement of synaptic plasticity and memory formation. EEB has also been shown to inhibit the activity of the voltage-gated potassium channel, which can lead to the enhancement of neuronal excitability.
実験室実験の利点と制限
One of the significant advantages of using EEB in lab experiments is its ability to modulate the activity of ion channels and receptors, which can lead to the identification of potential therapeutic targets. EEB also has a relatively simple synthesis method, which makes it easily accessible for researchers. However, one of the limitations of using EEB in lab experiments is its potential toxicity, which can lead to adverse effects on experimental animals.
将来の方向性
There are various future directions for research on EEB, including its potential applications in the field of medicinal chemistry and organic electronics. Future research can also focus on the development of novel synthetic methods for EEB and its derivatives. Additionally, future research can focus on the identification of potential therapeutic targets for EEB and its derivatives, which can lead to the development of novel therapeutic agents for various diseases.
合成法
EEB can be synthesized through various methods, including the reaction of 1,4-dibromobutane with piperidine, followed by the reaction of the resulting compound with ethyl chloroformate. Another method involves the reaction of 1,4-dibromobutane with piperidine, followed by the reaction of the resulting compound with ethylamine. The synthesis of EEB has also been achieved through the reaction of 1,4-dibromobutane with piperidine, followed by the reaction of the resulting compound with ethyl glycinate.
科学的研究の応用
EEB has been studied extensively for its potential applications in various fields of scientific research. One of the significant applications of EEB is in the field of medicinal chemistry, where it has been used as a precursor for the synthesis of various compounds with potential therapeutic applications. EEB has also been studied for its potential applications in the field of organic electronics, where it has been used as a building block for the synthesis of various organic semiconductors.
特性
IUPAC Name |
ethyl 1-(1-ethylpiperidin-4-yl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-3-16-9-7-14(8-10-16)17-11-5-13(6-12-17)15(18)19-4-2/h13-14H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZXHMXKZPLVHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N2CCC(CC2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5749568.png)
![N'-(2-bromobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5749589.png)
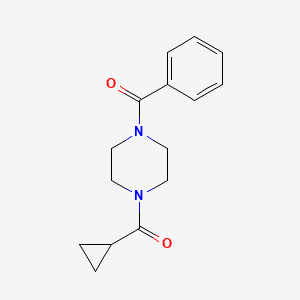
![6-(4-tert-butylphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5749600.png)
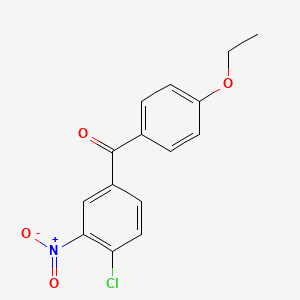

![N-(3-{N-[(2,4-dichlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B5749616.png)
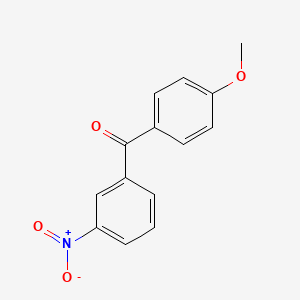
![N'-[1-(4-chlorophenyl)ethylidene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5749628.png)
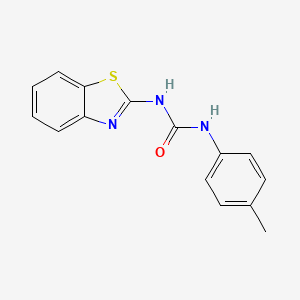

![N-[4-(benzyloxy)phenyl]-3-phenylpropanamide](/img/structure/B5749655.png)
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-5-nitropyridine](/img/structure/B5749661.png)
